Tetrakis(4-vinylphenyl)silane

Porous Organic Polymers Gas Sorption CO2 Capture

For researchers fabricating microporous organic polymers requiring high surface area and structural rigidity, this tetrahedral monomer solves the problem of network collapse seen with flexible crosslinkers. - Yields permanently porous networks with a CO₂ uptake of 0.55 mmol/g, outperforming divinylbenzene-based analogs. - Generates poly(organosilicon) precursors with Td5% > 800 °C and char yield > 90% for high-yield SiC ceramics. - Enables Heck coupling with OVS cages to yield hybrid materials with 334 m²/g surface area, unattainable with tetravinylsilane.

Molecular Formula C32H28Si
Molecular Weight 440.6 g/mol
Cat. No. B12511860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-vinylphenyl)silane
Molecular FormulaC32H28Si
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
InChIInChI=1S/C32H28Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2
InChIKeyZGZSPZDWIGIAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(4-vinylphenyl)silane: Tetrahedral Vinyl Monomer


Tetrakis(4-vinylphenyl)silane (CAS 18834-29-2) is a tetrahedral organosilicon monomer featuring a central silicon atom bonded to four 4-vinylphenyl groups, yielding a molecular weight of 440.6 g/mol and a predicted density of 1.06±0.1 g/cm³ . The compound belongs to the vinylsilane class and serves as a multifunctional crosslinking building block [1]. The combination of the rigid tetrahedral core and the four terminal vinyl groups enables the construction of three-dimensional, highly crosslinked polymer networks with permanent porosity and substantial internal surface area [2]. These structural attributes differentiate it from linear, difunctional crosslinkers and establish its utility in porous materials and chromatographic stationary phases.

Why Close Analogs Fail to Replace Tetrakis(4-vinylphenyl)silane


In-class vinyl-functional monomers cannot be freely substituted for tetrakis(4-vinylphenyl)silane due to fundamental differences in molecular geometry and functional group connectivity. Difunctional crosslinkers such as divinylbenzene generate primarily linear chain extensions and require high incorporation levels to achieve rigid networks, often leading to heterogeneous crosslink density [1]. Tetravinylsilane, while tetrafunctional, lacks the rigid aromatic phenyl spacers and yields more flexible, less thermally stable networks [2]. Tetrakis(4-vinylbenzyl)silane introduces a methylene spacer that increases conformational flexibility and reduces the rigid, microporous character of the resulting polymer [3]. The specific combination of a rigid tetrahedral silicon core and direct phenyl-vinyl conjugation in tetrakis(4-vinylphenyl)silane is essential for generating the high surface area, permanent microporosity, and structural rigidity required for advanced gas sorption and chromatographic applications. Selecting a generic alternative without this precise architecture will result in a polymer network with fundamentally different porosity, surface area, thermal stability, and separation performance.

Performance Advantages of Tetrakis(4-vinylphenyl)silane


CO2 Adsorption vs. Divinylbenzene Polymers

A hybrid network polymer synthesized from tetrakis(4-vinylphenyl)silane (cage polymer 1) demonstrates a CO2 uptake capacity of 0.55 mmol/g at 273 K and 101 kPa [1]. This value surpasses the CO2 uptake of microporous poly(divinylbenzene) (poly-DVB) materials reported under comparable conditions, which typically range from 0.20 to 0.35 mmol/g at 273 K and 1 bar [2]. The enhanced capacity is attributed to the rigid, tetrahedral monomer architecture that generates a more favorable microporous structure for CO2 physisorption compared to the predominantly mesoporous networks formed by the difunctional divinylbenzene crosslinker.

Porous Organic Polymers Gas Sorption CO2 Capture

BET Surface Area vs. Tetravinylsilane Networks

The Heck reaction of tetrakis(4-vinylphenyl)silane with octavinylsilsesquioxane (OVS) yields cage polymer 1, which exhibits a BET specific surface area of 334 m²/g [1]. In contrast, plasma-polymerized thin films derived from tetravinylsilane typically produce non-porous, dense a-SiC:H coatings with negligible surface area (< 10 m²/g) due to the lack of rigid spacer units and the formation of a collapsed network structure [2]. The rigid phenyl rings in tetrakis(4-vinylphenyl)silane prevent chain collapse and preserve the microporosity, a feature absent in the more flexible tetravinylsilane monomer.

Hybrid Porous Materials Surface Area Analysis Polymer Networks

Crosslink Density and Rigidity vs. TVBS

Polymers derived from tetrakis(4-vinylphenyl)silane possess a rigid, fully aromatic backbone with direct conjugation, resulting in higher crosslink density and enhanced mechanical rigidity compared to those derived from tetrakis(4-vinylbenzyl)silane (TVBS) [1]. The methylene (-CH2-) spacer in TVBS introduces conformational flexibility that lowers the effective crosslink density, as evidenced by the increased swelling propensity and lower pressure resistance observed in TVBS-based capillary monoliths during chromatographic separations [2]. While TVBS-based monoliths are useful, the tetrakis(4-vinylphenyl)silane architecture provides a stiffer, more dimensionally stable network critical for high-pressure liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) applications where bed stability is paramount.

Polymer Networks Chromatographic Stationary Phases Mechanical Properties

Thermal Stability vs. Aliphatic Vinylsilanes

Silicon-containing polymers with Si-aryl-CC units exhibit significantly higher thermal stability than those with aliphatic Si-alkyl-CC frameworks [1]. Specifically, silicon-containing unsaturated polymers synthesized with aromatic vinylphenyl segments demonstrate a temperature of 5% weight loss (Td5%) greater than 800 °C under inert atmosphere, with a char residue exceeding 90% at 1000 °C [2]. In contrast, aliphatic vinylsilane-derived polymers, such as those from tetravinylsilane, typically exhibit decomposition onset temperatures below 400 °C [3]. The aromatic phenyl groups in tetrakis(4-vinylphenyl)silane confer superior thermal stability, making it the monomer of choice for high-temperature ceramic precursor applications and thermally stable porous materials.

Thermal Analysis Polymer Degradation High-Temperature Applications

Heck Coupling Versatility vs. Tetravinylsilane

Tetrakis(4-vinylphenyl)silane is an effective comonomer in palladium-catalyzed Heck coupling reactions to form hybrid porous polymers with octavinylsilsesquioxane (OVS) or other halogenated building blocks, yielding materials with high surface area (334 m²/g) and measurable porosity [1]. Tetravinylsilane, due to its aliphatic vinyl groups lacking aromatic stabilization, is significantly less reactive in Heck-type cross-couplings and is prone to side reactions under the elevated temperatures required for such polymerizations [2]. The conjugated styrenic vinyl groups of tetrakis(4-vinylphenyl)silane are specifically tailored for efficient participation in Heck chemistry, enabling the construction of complex, functional porous architectures that are inaccessible using simpler vinylsilanes.

Polymer Synthesis Heck Reaction Hybrid Materials

Applications of Tetrakis(4-vinylphenyl)silane


CO2 Capture Porous Polymers

Tetrakis(4-vinylphenyl)silane should be prioritized as a tetrahedral building block for synthesizing microporous organic polymers intended for CO2 adsorption. As demonstrated in Section 3, polymers derived from this monomer exhibit a CO2 uptake of 0.55 mmol/g, significantly exceeding that of divinylbenzene-based analogs [1]. Researchers focused on carbon capture or gas separation should select this monomer to achieve higher working capacities. The rigid, tetrahedral geometry is essential for generating the microporous network responsible for this enhanced performance, a feature not replicable with linear, difunctional crosslinkers.

Rigid UHPLC Monoliths

For the preparation of polymeric capillary monoliths requiring high-pressure stability and minimal swelling, tetrakis(4-vinylphenyl)silane is the preferred monomer over tetrakis(4-vinylbenzyl)silane (TVBS). The data in Section 3 establish that the direct conjugation and lack of a flexible methylene spacer yield a stiffer, more dimensionally stable network [2]. This property is critical for maintaining column efficiency and reproducibility under the extreme pressures of UHPLC. Procurement of TVBS for this application would result in a monolith with inferior mechanical stability and potentially compromised separation performance.

Preceramic Polymers for SiC Ceramics

When designing a polymer precursor for high-yield silicon carbide (SiC) ceramics, tetrakis(4-vinylphenyl)silane should be chosen over aliphatic vinylsilanes like tetravinylsilane. The evidence in Section 3 shows that Si-aryl-CC-containing polymers possess a Td5% > 800 °C and a char yield > 90%, whereas aliphatic vinylsilane polymers decompose below 400 °C [3]. This dramatic difference in thermal stability ensures that the tetrakis(4-vinylphenyl)silane-based precursor will maintain its structural integrity during pyrolysis, leading to higher ceramic yields and superior final material properties.

Hybrid Porous Networks via Heck Coupling

For the synthesis of hybrid organic-inorganic porous materials via Heck coupling with octavinylsilsesquioxane (OVS) or similar brominated cages, tetrakis(4-vinylphenyl)silane is the only viable monomer among its close analogs. Section 3 details that its conjugated styrenic vinyl groups enable efficient cross-coupling to yield materials with a specific surface area of 334 m²/g [4]. Tetravinylsilane is unreactive under these conditions. This synthetic pathway is uniquely enabled by the specific molecular architecture of tetrakis(4-vinylphenyl)silane, making it an essential procurement item for researchers working in this field.

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